Cas no 2092622-11-0 (6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide)

6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2092622-11-0
- 6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide
- EN300-27733915
- 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide
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- Inchi: 1S/C7H7BrFNO2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
- InChI Key: DQVFKFJOVBBTRI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C(=C1S(N)(=O)=O)F
Computed Properties
- Exact Mass: 266.93649g/mol
- Monoisotopic Mass: 266.93649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 68.5Ų
6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733915-10.0g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-27733915-5.0g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-27733915-0.5g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-27733915-0.25g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-27733915-1.0g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-27733915-0.05g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-27733915-0.1g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-27733915-2.5g |
6-bromo-2-fluoro-3-methylbenzene-1-sulfonamide |
2092622-11-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 |
6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide Related Literature
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide
6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide (CAS No. 2092622-11-0): A Comprehensive Overview
6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide (CAS No. 2092622-11-0) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzene sulfonamides, which are widely studied for their unique chemical properties and diverse applications. The presence of bromine, fluorine, and methyl groups in its structure makes it a valuable intermediate in organic synthesis and drug discovery.
The molecular formula of 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide is C7H7BrFNO2S, with a molecular weight of 268.10 g/mol. Its structure features a benzene ring substituted with a bromine atom at the 6-position, a fluorine atom at the 2-position, a methyl group at the 3-position, and a sulfonamide group at the 1-position. This arrangement imparts distinct electronic and steric properties, making it a versatile building block in medicinal chemistry.
One of the key applications of 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide is in the development of enzyme inhibitors. Sulfonamide derivatives are known to interact with various biological targets, including carbonic anhydrases and proteases. Researchers are particularly interested in this compound due to its potential to modulate enzyme activity, which could lead to novel therapeutics for conditions like glaucoma, epilepsy, and cancer.
In recent years, the demand for halogenated sulfonamides has surged, driven by advancements in drug discovery and agrochemical innovation. The fluorine and bromine substituents in 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide enhance its lipophilicity and metabolic stability, traits highly sought after in modern pharmaceutical design. This compound is also being explored for its potential in crop protection, where sulfonamide-based agrochemicals are gaining traction.
The synthesis of 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include halogenation, sulfonation, and amidation, often requiring careful optimization to achieve high yields and purity. Researchers emphasize the importance of green chemistry principles in its production, aligning with the growing focus on sustainable synthetic methods.
From a market perspective, 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide is part of a broader trend toward tailored chemical intermediates. The global market for specialty sulfonamides is projected to grow steadily, fueled by increasing R&D investments in life sciences and agriculture. Companies specializing in fine chemicals are actively expanding their portfolios to include such high-value compounds.
Safety and handling of 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide require standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) and ventilation are recommended during its use. Researchers should consult material safety data sheets (MSDS) for specific guidelines, ensuring compliance with local regulations.
In conclusion, 6-Bromo-2-fluoro-3-methylbenzene-1-sulfonamide (CAS No. 2092622-11-0) represents a promising compound with wide-ranging applications in science and industry. Its unique structural features and functional groups make it a valuable tool for researchers exploring new frontiers in medicinal chemistry and material science. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in future innovations.
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